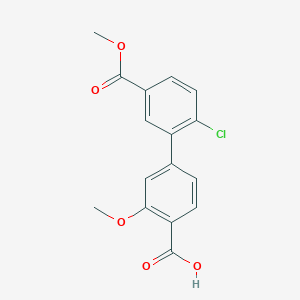
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid (95%) is a compound used in a variety of scientific research applications. It is a white crystalline powder that is soluble in ethanol and methanol, and slightly soluble in water. Its molecular formula is C14H11ClO5, and its molecular weight is 298.68 g/mol. 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid (95%) is commonly referred to as 4-CMCPA.
Wirkmechanismus
The mechanism of action of 4-CMCPA is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting COX-2, 4-CMCPA can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
4-CMCPA has a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce inflammation and pain in animal models. Additionally, 4-CMCPA has been shown to reduce blood glucose levels and to increase insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-CMCPA in laboratory experiments is its high purity (95%). This makes it an ideal reagent for a variety of applications. Additionally, 4-CMCPA is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-CMCPA in laboratory experiments. It is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in organic synthesis reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-CMCPA. One potential direction is to further investigate its mechanism of action and its effects on inflammation, pain, and fever. Additionally, further research could be done to investigate the potential therapeutic applications of 4-CMCPA, such as its use in the treatment of inflammatory diseases. Another potential direction for research is to investigate the potential for 4-CMCPA to be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done to investigate the potential for 4-CMCPA to be used as a solvent in organic synthesis reactions. Finally, further research could be done to investigate the potential for 4-CMCPA to be used as an insecticide or herbicide.
Synthesemethoden
4-CMCPA can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-methoxybenzoic acid and 2-chloro-5-methoxycarbonylphenylchloride in the presence of an anhydrous base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-CMCPA in a yield of approximately 95%.
Wissenschaftliche Forschungsanwendungen
4-CMCPA has a variety of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. It is also used as a catalyst in the synthesis of polymers and as a solvent in the synthesis of organic compounds. Additionally, 4-CMCPA is used in the synthesis of insecticides and herbicides, as well as in the production of dyes and pigments.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-9(15(18)19)3-5-11(14)12-7-10(16(20)22-2)4-6-13(12)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLKIHOOLLYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691980 |
Source


|
| Record name | 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261968-06-2 |
Source


|
| Record name | 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410619.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)








